2-ethenyl-6-methoxyphenol
Overview
Description
Phenol, 2-ethenyl-6-methoxy- is an organic compound with the molecular formula C9H10O2 It is a derivative of phenol, characterized by the presence of an ethenyl group at the 2-position and a methoxy group at the 6-position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 2-ethenyl-6-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-methoxyphenol, the ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves the extraction from natural sources or the chemical synthesis from simpler aromatic compounds. The specific industrial methods for producing Phenol, 2-ethenyl-6-methoxy- may include the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-ethenyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2-ethenyl-6-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-ethenyl-6-methoxy- involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage . The compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Phenol, 2-ethenyl-6-methoxy- can be compared with other similar compounds such as:
Phenol, 2-methoxy- (Guaiacol): Both compounds have a methoxy group, but Phenol, 2-ethenyl-6-methoxy- has an additional ethenyl group, which imparts different chemical properties.
Phenol, 2,6-dimethoxy-: This compound has two methoxy groups, which can influence its reactivity and applications.
Phenol, 4-methoxy- (Anisole): Anisole has a methoxy group at the para position, leading to different substitution patterns and reactivity compared to Phenol, 2-ethenyl-6-methoxy-.
These comparisons highlight the unique structural features and reactivity of Phenol, 2-ethenyl-6-methoxy-, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
120550-69-8 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3 |
InChI Key |
ZMAYRLMREZOVLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=C |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C |
120550-69-8 | |
Synonyms |
Phenol, 2-ethenyl-6-methoxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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